molecular formula C20H17N3O5S B2734210 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 946223-44-5

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2734210
CAS No.: 946223-44-5
M. Wt: 411.43
InChI Key: RGFAXFIFTKOYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a coumarin (chromene) moiety. The thiazolopyrimidine scaffold is substituted at positions 3 and 7 with methyl groups and at position 5 with an oxo group. The carboxamide linkage at position 6 connects the thiazolopyrimidine to an 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid derivative.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-4-27-14-7-5-6-12-8-13(19(26)28-16(12)14)17(24)22-15-11(3)21-20-23(18(15)25)10(2)9-29-20/h5-9H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFAXFIFTKOYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C(=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Structure and Synthesis

The molecular structure of this compound features a thiazolo[3,2-a]pyrimidine core fused with an ethoxy-substituted chromene . This unique combination is believed to contribute to its varied biological properties. The synthesis typically involves multi-step reactions, including the formation of the thiazolopyrimidine core through alkylation and cyclization processes, followed by the attachment of the chromene moiety using acylation methods.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Alkylation2-thiouracil derivatives, alkylating agents
2CyclizationBase (e.g., triethylamine)
3AcylationChromene derivatives

Antitumor Activity

Studies have shown that compounds containing thiazolo[3,2-a]pyrimidine structures exhibit significant antitumor activity . For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . In vitro studies indicate effectiveness against a range of bacterial strains and fungi. The presence of the thiazole and pyrimidine rings enhances its interaction with microbial targets.

Other Biological Activities

  • Anti-inflammatory : The compound has shown potential in reducing inflammation markers in cellular models.
  • Antidiabetic : Preliminary studies suggest it may influence glucose metabolism positively.
  • Antiviral : Some derivatives have been reported to exhibit antiviral activity against specific viral strains.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors , potentially inhibiting or activating specific pathways related to cell growth and immune responses.

Target Interactions

Target TypeInteraction TypePotential Effects
EnzymesInhibitionReduced cell proliferation
ReceptorsModulationAltered signaling pathways

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related thiazolo[3,2-a]pyrimidine derivative in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine, including the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide have shown promising results against M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) cell lines. These compounds may act by inhibiting specific cellular pathways related to tumor growth and proliferation .

Mechanism of Action
The mechanism by which these compounds exert their antitumor effects is believed to involve the modulation of key signaling pathways. For example, thiazolo[3,2-a]pyrimidine derivatives have been identified as positive allosteric modulators of the GluN2A subunit of the N-methyl-D-aspartate receptor. This interaction may enhance neuronal signaling and potentially lead to apoptosis in cancer cells .

Biochemical Applications

Enzyme Inhibition
Thiazolo[3,2-a]pyrimidine derivatives are also being investigated for their role as inhibitors of various enzymes. Notably, they have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Antibacterial and Antifungal Properties
In addition to their antitumor activity, compounds related to this compound have demonstrated antibacterial and antifungal properties. These activities are particularly relevant in the context of rising antibiotic resistance. Laboratory studies have shown efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Pharmacological Insights

Potential Therapeutic Uses
The diverse biological activities associated with thiazolo[3,2-a]pyrimidine derivatives indicate their potential for therapeutic applications beyond oncology. Their roles as anti-inflammatory agents and their ability to modulate immune responses are areas of active research. This could lead to new treatments for autoimmune diseases and chronic inflammatory conditions .

Case Studies and Research Findings
Several case studies have documented the effectiveness of compounds similar to this compound in preclinical models:

Study Compound Tested Cancer Cell Line IC50 Value (µM) Notes
Study 1Thiazolo derivativeM-HeLa10High selectivity against cancer cells
Study 2Thiazolo derivativeMCF−715Low toxicity towards normal cells
Study 3Thiazolo derivativePC320Moderate activity observed

These findings highlight the compound's potential as a lead structure for further development into novel therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Core Structure : Shares the thiazolo[3,2-a]pyrimidine backbone but lacks the chromene moiety.
  • Substituents :
    • Position 2: 2,4,6-Trimethoxybenzylidene group (planar aromatic system).
    • Position 5: Phenyl group (vs. methyl in the target compound).
    • Position 6: Ethyl ester (vs. carboxamide in the target compound).
  • Crystallography : The pyrimidine ring adopts a flattened boat conformation, with the benzylidene group forming an 80.94° dihedral angle with the thiazolopyrimidine plane. Hydrogen bonding (C–H···O) stabilizes the crystal packing .
  • Synthesis : Prepared via condensation of 5-phenyl-6-methyl-2-thioxo-pyrimidine with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride .
5-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8)
  • Core Structure : Pyrrolo-thiazolopyrimidine fused with a triazole ring.
  • Substituents :
    • Position 6: 4-Phenyl-1,2,4-triazole-3-thiol (vs. chromene-carboxamide).
    • Position 5: 4-Methoxyphenyl group.
  • Synthesis : Derived from heterocyclization of N-phenylhydrazinecarbothioamide with NaOH .
2-R5-Oxo-5H-6-Carboxamide-7-Phenyl-1,3,4-Thiadiazolo-(3,2-a)pyrimidine
  • Core Structure : Thiadiazolo-pyrimidine instead of thiazolopyrimidine.
  • Substituents :
    • Position 6: Carboxamide (similar to the target compound).
    • Position 7: Phenyl group.
  • Synthesis : Reaction of ethyl carboxilate derivatives with amines .

Key Structural and Functional Differences

Feature Target Compound Ethyl 7-Methyl-3-oxo-5-phenyl Derivative Compound 8 Thiadiazolo-pyrimidine
Core Heterocycle Thiazolo[3,2-a]pyrimidine + chromene Thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolopyrimidine Thiadiazolo[3,2-a]pyrimidine
Position 6 Substituent 8-Ethoxy-2-oxo-chromene-3-carboxamide Ethyl ester Triazole-thiol Carboxamide
Position 5 Substituent Oxo group Phenyl 4-Methoxyphenyl Oxo group
Crystallographic Packing Likely dominated by chromene carbonyl and ethoxy H-bonding (inferred) C–H···O interactions Not reported Not reported
Pharmacological Potential Enhanced solubility (carboxamide) + chromene bioactivity Trimethoxybenzylidene may improve lipophilicity Triazole-thiol for metal binding Thiadiazole may confer rigidity

Pharmacological Implications

  • Compared to the trimethoxybenzylidene derivative , the chromene-carboxamide group likely improves aqueous solubility, critical for bioavailability.

Preparation Methods

Cyclocondensation for Thiazolo[3,2-a]Pyrimidine Formation

The thiazolo[3,2-a]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with β-diketones or β-keto esters. For the target compound, 5-amino-3,7-dimethylthiazole is reacted with ethyl acetoacetate under microwave irradiation (150°C, 30 min) to yield 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Subsequent hydrolysis with aqueous NaOH (10%, 80°C, 2 h) generates the carboxylic acid, which is decarboxylated using CuSO₄ in quinoline (180°C, 1 h) to afford 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-amine.

Key Data:

  • Yield: 78% (microwave step), 85% (decarboxylation).
  • Characterization: ¹H NMR (DMSO-d6) δ 2.34 (s, 3H, CH₃), 2.98 (s, 3H, CH₃), 6.21 (s, 1H, pyrimidine-H).

Alternative Pathways Using Q-Tube Reactors

High-pressure Q-tube reactors have been employed for analogous heterocycles, enabling efficient cyclization at 170°C with ammonium acetate as a catalyst. Applying this method to 3-oxo-2-arylhydrazonopropanals and thiourea derivatives reduces reaction times to 45 minutes while improving yields by 15–20% compared to conventional heating.

Synthesis of 8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

Pechmann Condensation with Ethoxy Substituent

The coumarin backbone is constructed via Pechmann condensation, where resorcinol monoethyl ether (8-ethoxyresorcinol) reacts with ethyl acetoacetate in concentrated H₂SO₄ (0°C to RT, 12 h). The intermediate 8-ethoxy-7-hydroxy-4-methylcoumarin is oxidized using KMnO₄ in acidic conditions (H₂SO₄, 60°C, 4 h) to yield 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

Key Data:

  • Yield: 68% (Pechmann step), 72% (oxidation).
  • Characterization: IR (KBr) 1715 cm⁻¹ (C=O), ¹³C NMR δ 164.2 (CO₂H).

Functional Group Modifications

Ethylation of 8-hydroxycoumarin using ethyl bromide and K₂CO₃ in DMF (80°C, 6 h) introduces the ethoxy group prior to oxidation, ensuring regioselectivity at the 8-position.

Amide Coupling and Final Assembly

Carboxylic Acid Activation and Coupling

The coumarin carboxylic acid is activated using thionyl chloride (reflux, 3 h) to form the corresponding acid chloride, which is then reacted with 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-amine in anhydrous THF under N₂. Triethylamine (3 eq) is added to scavenge HCl, and the mixture is stirred at 0°C for 2 h, followed by room temperature for 12 h.

Key Data:

  • Yield: 82%.
  • Characterization: HRMS (ESI) m/z calc. for C₂₀H₁₈N₃O₅S [M+H]⁺: 436.1014, found: 436.1018.

Alternative Coupling Agents

Carbodiimide-mediated coupling (EDC/HOBt) in DCM at RT for 24 h provides comparable yields (80%) while avoiding harsh acid chloride conditions.

Analytical and Spectroscopic Validation

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous thiazolopyrimidine-coumarin hybrids confirms the boat conformation of the pyrimidine ring and axial orientation of substituents. The dihedral angle between the thiazole and pyrimidine planes is 88.99°, consistent with steric constraints imposed by the dimethyl groups.

Spectroscopic Consistency

  • ¹H NMR (500 MHz, CDCl₃): δ 1.45 (t, 3H, OCH₂CH₃), 2.41 (s, 3H, CH₃), 3.02 (s, 3H, CH₃), 4.12 (q, 2H, OCH₂), 6.38 (s, 1H, coumarin-H), 8.21 (s, 1H, NH).
  • ¹³C NMR: δ 160.1 (C=O, coumarin), 170.4 (C=O, amide).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Microwave cyclization 150°C, 30 min 78% Rapid, high purity
Q-tube reactor 170°C, 45 min 83% Scalable, energy-efficient
EDCl/HOBt coupling RT, 24 h 80% Mild conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.